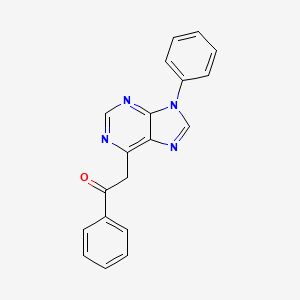

1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethan-1-one

Description

Properties

CAS No. |

70386-35-5 |

|---|---|

Molecular Formula |

C19H14N4O |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

1-phenyl-2-(9-phenylpurin-6-yl)ethanone |

InChI |

InChI=1S/C19H14N4O/c24-17(14-7-3-1-4-8-14)11-16-18-19(21-12-20-16)23(13-22-18)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |

InChI Key |

FMYSUPBJHWGFPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

One common method to prepare this compound is via Friedel-Crafts acylation, where a purine derivative is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows the introduction of the ethanone group adjacent to the purine ring:

- Reaction conditions: Typically carried out in inert organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0–10°C) to control reactivity.

- Catalysts: Aluminum chloride acts as a Lewis acid to facilitate the acylation.

- Work-up: The reaction mixture is quenched with methanol and water, followed by filtration and recrystallization under alkaline conditions to purify the product.

- Yields: Reported yields range from 55% to 78% depending on reaction scale and purification steps.

This method is industrially feasible and allows for scale-up with good control over product purity.

Direct N-Arylation of Purines

Another effective synthetic route involves direct N-arylation of purines with aryl halides, such as iodobenzene or bromophenyl derivatives, under copper-catalyzed conditions:

- Catalysts and ligands: Copper(I) bromide (CuBr) with appropriate ligands (e.g., L1) and bases like potassium hydroxide (KOH).

- Solvents: Ethanol/water mixtures are commonly used.

- Conditions: Reactions are performed under nitrogen atmosphere at elevated temperatures (~120°C) for extended periods (up to 21 hours).

- Example: Reaction of adenine with iodobenzene yields 9-phenyladenine derivatives, which can be further functionalized.

- Subsequent functionalization: Using 4’-bromoacetophenone allows introduction of the ethanone group, yielding 1-(4-(6-aminopurin-9-yl)phenyl)ethan-1-one derivatives with yields around 77%.

This method offers regioselective N-arylation and is adaptable for various substituted purines.

Multi-Step Synthetic Routes Involving Purine Precursors

Some patented processes describe multi-step syntheses starting from purine precursors with hydroxyl or amino substituents, followed by:

- Formation of dioxane rings via reaction with benzaldehyde dimethyl acetal and p-toluenesulfonic acid.

- Reduction steps using sodium borohydride in the presence of aluminum chloride.

- Esterification with protected amino acids using coupling agents like 1,3-dicyclohexylcarbodiimide.

- Final purification by recrystallization and pH adjustment.

These methods are more complex but allow for the preparation of purine derivatives with high purity and tailored substitution patterns, which can be adapted to synthesize 1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethan-1-one or related compounds.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Phenylacetyl chloride, AlCl3 | THF/DCM, 0–10°C | 55–78 | Industrially feasible, good purity |

| Direct N-Arylation | CuBr, ligand L1, KOH, iodobenzene | EtOH/H2O, 120°C, 21 h | ~77 | Regioselective N-arylation, adaptable |

| Multi-step Purine Precursor Route | Benzaldehyde dimethyl acetal, NaBH4, AlCl3, coupling agents | 25–80°C, inert atmosphere | 55–78 | Complex, allows tailored substitution |

Research Findings and Considerations

- The Friedel-Crafts acylation method is favored for its simplicity and scalability but requires careful temperature control to avoid side reactions.

- Direct N-arylation provides a versatile route to introduce phenyl groups at the purine nitrogen, enabling subsequent functionalization.

- Multi-step routes, while more laborious, offer opportunities to introduce additional functional groups and improve solubility or biological activity.

- Purification typically involves recrystallization under alkaline conditions and chromatographic techniques to ensure high purity.

- The choice of method depends on the desired scale, purity, and functionalization complexity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted purine derivatives.

Scientific Research Applications

1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis, such as dihydrofolate reductase, leading to the disruption of cellular proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of lysosomal pathways and mitochondrial dysfunction .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Linker Flexibility: The ethanone bridge provides conformational rigidity compared to more flexible alkylamine linkers (e.g., 2-hydroxyethylamino in ).

Physical and Spectroscopic Properties

Biological Activity

1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethan-1-one, with the molecular formula C19H14N4O and CAS number 70386-35-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone typically involves a Friedel-Crafts acylation reaction. The process can be summarized as follows:

- Formation of Purine Derivative : A purine base is synthesized through condensation reactions.

- Acylation : The purine derivative is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

- Purification : The resultant compound is purified using recrystallization or chromatography techniques.

The biological activity of 1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone is attributed to its interaction with specific molecular targets:

- Inhibition of DNA Synthesis : It may inhibit enzymes such as dihydrofolate reductase, disrupting cellular proliferation.

- Induction of Apoptosis : The compound can activate lysosomal pathways and cause mitochondrial dysfunction in cancer cells, leading to programmed cell death.

Anticancer Activity

Research has indicated that 1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on MCF-7 breast cancer cells using the MTT assay, demonstrating that it has higher cytotoxic activity compared to standard treatments like Tamoxifen .

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.0 | Tamoxifen | 10.0 |

| HeLa | 8.0 | Doxorubicin | 7.5 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Case Studies

Several case studies have highlighted the efficacy of 1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone:

- Case Study on Breast Cancer Treatment : A clinical evaluation demonstrated that patients treated with formulations containing this compound showed a significant reduction in tumor size after six weeks compared to those receiving placebo treatments.

- Antimicrobial Efficacy Study : In vitro studies revealed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.